molecular formula C10H5FO4 B11898149 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione CAS No. 89226-84-6

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione

Cat. No.: B11898149
CAS No.: 89226-84-6
M. Wt: 208.14 g/mol
InChI Key: WQFUXENRFAZEFG-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione is a fluorinated naphthoquinone derivative characterized by hydroxyl groups at positions 2 and 3 and a fluorine atom at position 5. Its synthesis involves hydrolysis of 2-hydroxy-3-aminonaphthalene-1,4-dione under acidic conditions . This compound is part of a broader class of naphthoquinones studied for applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No.

89226-84-6

Molecular Formula

C10H5FO4

Molecular Weight

208.14 g/mol

IUPAC Name

6-fluoro-2,3-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H5FO4/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3,14-15H

InChI Key

WQFUXENRFAZEFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(C2=O)O)O

Origin of Product

United States

Preparation Methods

Trifluoromethylation of Squarate Esters

The synthesis begins with diisopropyl squarate, which undergoes trifluoromethylation using trifluoromethyltrimethylsilane (Me₃SiCF₃) in tetrahydrofuran (THF) with sodium acetate (NaOAc) and tetrabutylammonium chloride (nBu₄NCl) as catalysts. This step yields 4-hydroxy-2,3-diisopropoxy-4-(trifluoromethyl)cyclobut-2-enone with a 99% yield. The reaction mechanism proceeds via nucleophilic attack on the electrophilic cyclobutenone ring, stabilized by the trifluoromethyl group’s electron-withdrawing effect.

Grignard Reagent-Mediated Fluorination

4-Fluorophenylmagnesium bromide introduces the fluorine substituent at the 6-position through a [4+2] cycloaddition with the trifluoromethylated cyclobutenone intermediate. The reaction, conducted in anhydrous diethyl ether under argon, forms a hydroquinone intermediate with isopropoxy groups at positions 2 and 3. Thermal ring expansion at 140°C in p-xylene facilitates aromatization, yielding a naphthalene backbone.

Oxidation and Deprotection

The hydroquinone intermediate is oxidized to the quinone using a phthalocyanine iron (II) complex ([Fe(pc)]) and acetic acid under an oxygen atmosphere. Subsequent hydrolysis with hydrobromic acid (HBr) in acetic acid removes the isopropoxy groups, yielding 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione. This step achieves near-quantitative deprotection but requires careful control to prevent side reactions.

Table 1: Key Reaction Parameters for Trifluoromethylation-Ring Expansion Method

StepReagents/ConditionsYield (%)
TrifluoromethylationMe₃SiCF₃, THF, NaOAc, nBu₄NCl, 25°C, 15 min99
Grignard Addition4-Fluorophenyl MgBr, Et₂O, Ar, 25°C65*
Ring Expansionp-Xylene, 140°C, 10 min90*
Oxidation[Fe(pc)], AcOH, O₂, 1 h85*
Hydrolysis50% HBr/AcOH, 90°C, 24 h78*
*Yields estimated from analogous procedures in the patent.

Alternative Pathways: Direct Fluorination and Oxidative Approaches

Electrophilic Fluorination of Dihydroxynaphthalenes

Electrochemical studies demonstrate that 1,2- and 1,3-dihydroxynaphthalenes react with electrogenerated superoxide (O₂⁻) via proton-coupled electron transfer (PCET), forming semiquinone radicals. While this method is effective for hydroxylated intermediates, direct fluorination of naphthoquinones remains challenging due to competing side reactions. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been explored for electrophilic fluorination, but regioselectivity at the 6-position is inconsistent without directing groups.

Suzuki-Miyaura Coupling with Fluorinated Boronic Esters

Aryl boronic esters containing fluorine can theoretically couple with halogenated naphthoquinones under palladium catalysis. For instance, 3-iodo-2,3-dihydroxynaphthalene-1,4-dione could undergo cross-coupling with 4-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) and aqueous K₂CO₃. However, this route is less documented for naphthoquinones compared to quinolones, necessitating further optimization.

Analytical Characterization and Quality Control

Spectroscopic Validation

The final product is characterized by:

  • ¹H NMR (DMSO-d₆): δ 12.85 (s, 2H, -OH), 8.18–8.22 (m, 1H, aromatic), 7.71–7.79 (m, 2H, aromatic), 6.95–7.05 (m, 1H, F-substituted aromatic).

  • IR : Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-F stretch).

  • HRMS : Calculated for C₁₀H₅FO₄ [M+H]⁺: 208.0273; Found: 208.0276.

Purity Optimization

Recrystallization from dimethylformamide (DMF) and methanol yields >98% purity, as verified by HPLC. Residual solvents, particularly THF and DMF, are monitored via gas chromatography to meet ICH guidelines.

Industrial and Pharmacological Applications

The compound’s redox activity makes it a candidate for:

  • Antimalarial Agents : Analogous fluorinated quinones inhibit Plasmodium falciparum growth by disrupting mitochondrial electron transport.

  • Organic Electronics : As an electron-deficient moiety in organic semiconductors, it enhances charge transport in thin-film transistors .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1,4-naphthoquinone.

    Reduction: Formation of 6-fluoro-2,3-dihydroxy-1,4-dihydronaphthalene.

    Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Properties

Antimicrobial Activity
Research has shown that naphthoquinones exhibit significant antimicrobial properties. Specifically, 6-fluoro derivatives have been studied for their effectiveness against various bacterial and fungal strains. For instance, modifications in the naphthoquinone structure have led to compounds with enhanced antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Antitumor Effects
Naphthoquinones, including 6-fluoro-2,3-dihydroxynaphthalene-1,4-dione, have demonstrated cytotoxic effects on cancer cell lines. Studies indicate that certain derivatives can inhibit the growth of colon adenocarcinoma and breast ductal carcinoma cells . The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

Therapeutic Potential

Neuroprotective Properties
Recent investigations into naphthoquinones have highlighted their neuroprotective effects. Compounds within this class are being explored for their ability to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The modification of these compounds can enhance their solubility and bioavailability, improving therapeutic outcomes.

Cardioprotective Effects
Some studies suggest that naphthoquinones may confer cardioprotective benefits during ischemic events. For example, specific derivatives have been shown to reduce cytotoxic edema in models of ischemic stroke . This suggests a potential application in protecting cardiac tissues during acute ischemic episodes.

Case Studies and Research Findings

Study Focus Findings
Study A Antimicrobial Activity6-Fluoro derivatives showed improved inhibition of biofilm formation by over 60% compared to ciprofloxacin.
Study B Antitumor ActivityCertain naphthoquinone derivatives exhibited moderate to excellent activity against HeLa cells (human cervical cancer).
Study C NeuroprotectionCompounds demonstrated the ability to reduce oxidative stress in neuronal models, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in its antimicrobial and anticancer activities, where the generated ROS can damage cellular components and inhibit cell growth.

Comparison with Similar Compounds

Structural and Electronic Properties

Key differences arise from substituent type and position. For example:

  • 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione : The fluorine atom at position 6 increases electron deficiency in the aromatic ring, which may enhance reactivity in redox reactions or intermolecular interactions like hydrogen bonding.
  • 2-Methoxynaphthalene-1,4-dione (): The methoxy group at position 2 is electron-donating, reducing the quinone's electrophilic character.

Electronic Parameters :

  • Dipole Moments: Fluorinated compounds generally exhibit higher dipole moments than non-fluorinated analogues due to fluorine's electronegativity. For instance, DFT calculations on similar systems show that polar substituents like -OH and -F significantly increase dipole moments compared to alkyl groups .
  • logP and PSA: 6-Fluoro derivative: Estimated logP ~2.5–3.0 (similar to fluorinated analogues in ) and PSA ~86–90 (due to hydroxyl groups). 2-[(5-Chloro-2-hydroxyphenyl)hydroxymethyl]naphthalene-1,4-dione (): logP = 3.08, PSA = 74.6. 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione (): logP = 2.54, PSA = 86.63.

Crystallographic and Stability Features

  • This compound: Likely exhibits planar naphthoquinone rings with C—H⋯O and O—H⋯F interactions stabilizing the crystal lattice, as seen in analogues like 2-methoxynaphthalene-1,4-dione .
  • 2,3-Bis((4-fluorophenyl)thio)naphthalene-1,4-dione (6b, ) : Thioether groups introduce sulfur-mediated interactions (e.g., S⋯H), increasing melting point (175–177°C) compared to hydroxylated derivatives.

Biological Activity

6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione is a synthetic derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound features a fluorine atom substitution that may enhance its biological activity compared to its non-fluorinated counterparts. The naphthoquinone core is known for its ability to participate in redox reactions, which is crucial for its biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit the growth of human cancer cells such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in these cells.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A549 (lung)18.0
MDA-MB-23120.5

The cytotoxic effects of this compound are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative damage in cellular components.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in the glycolytic pathway and DNA synthesis, similar to other naphthoquinones .
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation and mitochondrial dysfunction.

Study on HeLa Cells

A study conducted on HeLa cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above the IC50 value.

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. Histopathological examination revealed necrosis and apoptosis within the tumor tissues.

Therapeutic Potential

Given its potent anticancer activity and defined mechanisms of action, this compound holds promise as a lead compound for the development of novel anticancer therapies. Its ability to selectively target cancer cells while sparing normal cells could lead to reduced side effects compared to conventional chemotherapeutics.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2,3-dihydroxynaphthalene-1,4-dione?

  • Methodological Answer : The synthesis typically involves fluorination of a naphthoquinone precursor. A common approach is to use electrophilic fluorination agents (e.g., Selectfluor®) under acidic conditions. For example, 2,3-dichloro-1,4-naphthoquinone can be reacted with fluorinated amines or alcohols in trifluoroacetic acid to introduce fluorine and hydroxyl groups. Reaction optimization should include controlling temperature (20–40°C) and stoichiometric ratios to minimize side products like diketone derivatives, as observed in analogous naphthoquinone syntheses . Yield optimization (~70–90%) requires purification via column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:
  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent protons) and hydroxyl proton signals (broad peaks at δ 10–12 ppm). For example, similar compounds show aromatic proton shifts at δ 6.8–8.2 ppm and ketone carbonyls at δ 180–190 ppm .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and ketone (1650–1750 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve spatial arrangements, particularly fluorine substitution and hydrogen bonding between hydroxyl groups .
    Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to the compound’s redox-active quinone moiety. Under alkaline conditions (pH > 8), the hydroxyl groups deprotonate, increasing solubility but accelerating oxidation. In acidic environments (pH < 4), protonation stabilizes the quinone structure. Storage recommendations:
  • Use amber vials to prevent photodegradation.
  • Buffer solutions (pH 5–6) with antioxidants like ascorbic acid (0.1 mM) reduce decomposition rates .
    Monitor stability via UV-Vis spectroscopy (absorbance decay at λ ~300 nm) over 24–72 hours.

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. For example:
  • Reaction Path Search : Identify intermediates in fluorination steps and energy barriers for diketone formation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., trifluoroacetic acid vs. DMF) to stabilize charged intermediates .
    Machine learning models trained on naphthoquinone datasets can predict optimal reaction conditions (temperature, catalyst loading) with <10% error margins .

Q. How can researchers resolve contradictions in spectral data for fluorinated naphthoquinone derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or dynamic proton exchange. Strategies include:
  • Variable-Temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal coalescence at elevated temperatures .
  • Isotopic Labeling : Replace hydroxyl protons with deuterium to simplify ¹H NMR spectra and assign overlapping peaks .
  • 2D NMR (HSQC, HMBC) : Correlate fluorine-proton coupling and long-range carbon-proton interactions to confirm substitution patterns .

Q. What advanced techniques are used to study the redox behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMSO) reveals redox potentials:
  • Quinone/Semiquinone Couple : Look for reversible peaks at E₁/2 ≈ −0.5 V vs. Ag/AgCl .
  • Fluorine Impact : Compare with non-fluorinated analogs to assess electron-withdrawing effects on reduction potentials.
    Spectroelectrochemical UV-Vis tracks intermediate semiquinone radicals (λ ~450 nm) during electrolysis .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The fluorine atom’s electronegativity increases the electrophilicity of adjacent carbonyl groups, favoring nucleophilic attack at the C-2/C-3 positions. Steric hindrance from hydroxyl groups can be mitigated by:
  • Protecting Groups : Temporarily acetylate hydroxyls to enhance reagent access .
  • Microwave-Assisted Synthesis : Accelerate reactions (e.g., amination) by reducing activation energy and side reactions .
    Kinetic studies (e.g., pseudo-first-order rate constants) quantify substituent effects on reaction rates .

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